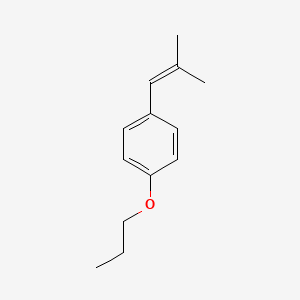
1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene is an organic compound with a unique structure that includes a benzene ring substituted with a 2-methylprop-1-en-1-yl group and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene can be achieved through several methods. One common approach involves the alkylation of 4-propoxybenzene with 2-methylprop-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylprop-1-ene: An alkene with a similar structure but lacking the benzene ring and propoxy group.
4-Propoxybenzene: A benzene derivative with a propoxy group but without the 2-methylprop-1-en-1-yl substituent.
Uniqueness
1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
741692-13-7 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(2-methylprop-1-enyl)-4-propoxybenzene |
InChI |
InChI=1S/C13H18O/c1-4-9-14-13-7-5-12(6-8-13)10-11(2)3/h5-8,10H,4,9H2,1-3H3 |
Clave InChI |
LIODNGOXGRRDIL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















